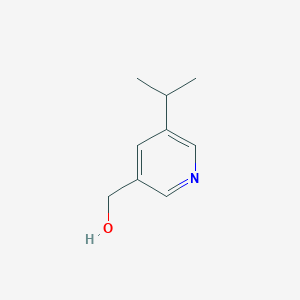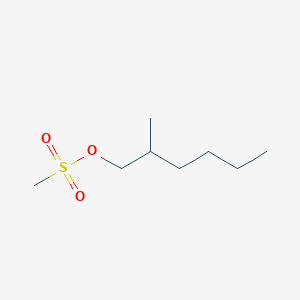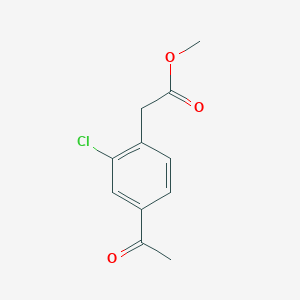
Methyl 2-(4-acetyl-2-chlorophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-acetyl-2-chlorophenyl)acetate is an organic compound with the molecular formula C11H11ClO3 It is a derivative of phenylacetic acid and contains both an acetyl and a chloro group attached to the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-acetyl-2-chlorophenyl)acetate typically involves the esterification of 2-(4-acetyl-2-chlorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
[ \text{2-(4-acetyl-2-chlorophenyl)acetic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction while minimizing by-products. Additionally, the reaction can be optimized by controlling temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Methyl 2-(4-acetyl-2-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: 2-(4-acetyl-2-chlorophenyl)acetic acid.
Reduction: Methyl 2-(4-hydroxy-2-chlorophenyl)acetate.
Substitution: Methyl 2-(4-amino-2-chlorophenyl)acetate or Methyl 2-(4-mercapto-2-chlorophenyl)acetate.
科学研究应用
Methyl 2-(4-acetyl-2-chlorophenyl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of Methyl 2-(4-acetyl-2-chlorophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the acetyl and chloro groups can influence its interaction with molecular targets, affecting its potency and selectivity.
相似化合物的比较
Similar Compounds
Methyl 2-(2-chlorophenyl)acetate: Lacks the acetyl group, making it less versatile in certain synthetic applications.
Methyl 2-(4-chlorophenyl)acetate: Similar structure but without the acetyl group, leading to different reactivity and applications.
Methyl 2-(4-acetylphenyl)acetate: Lacks the chloro group, which can affect its chemical properties and biological activity.
Uniqueness
Methyl 2-(4-acetyl-2-chlorophenyl)acetate is unique due to the presence of both the acetyl and chloro groups on the aromatic ring
属性
分子式 |
C11H11ClO3 |
|---|---|
分子量 |
226.65 g/mol |
IUPAC 名称 |
methyl 2-(4-acetyl-2-chlorophenyl)acetate |
InChI |
InChI=1S/C11H11ClO3/c1-7(13)8-3-4-9(10(12)5-8)6-11(14)15-2/h3-5H,6H2,1-2H3 |
InChI 键 |
NDBSNEKTHUJRFZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1)CC(=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


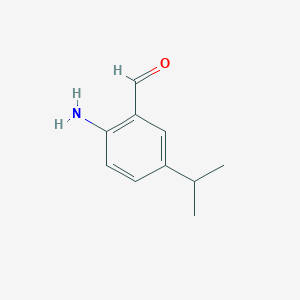
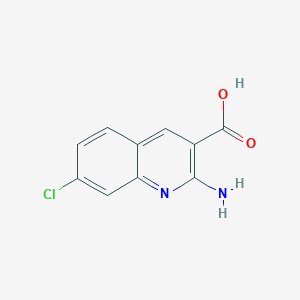
![3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13659139.png)
